molecular formula C17H14O3 B3370182 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid CAS No. 339562-33-3

4-(9H-Fluoren-3-YL)-4-oxobutanoic acid

Cat. No.: B3370182
CAS No.: 339562-33-3
M. Wt: 266.29 g/mol
InChI Key: HGYVIOZQAFDSKF-UHFFFAOYSA-N
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Description

4-(9H-Fluoren-3-YL)-4-oxobutanoic acid is an organic compound that features a fluorene moiety attached to a butanoic acid chain with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid typically involves the reaction of fluorene derivatives with butanoic acid precursors under controlled conditions. One common method involves the Friedel-Crafts acylation of fluorene with succinic anhydride, followed by hydrolysis to yield the desired product. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(9H-Fluoren-3-YL)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring of the fluorene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids or quinones.

    Reduction: Yields alcohols.

    Substitution: Results in halogenated or nitrated fluorene derivatives.

Scientific Research Applications

4-(9H-Fluoren-3-YL)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to proteins, enzymes, or receptors, altering their function and leading to various biological responses. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(9H-Fluoren-3-YL)-4-hydroxybutanoic acid
  • 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid

Uniqueness

4-(9H-Fluoren-3-YL)-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of both a fluorene moiety and a ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

4-(9H-fluoren-3-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-16(7-8-17(19)20)13-6-5-12-9-11-3-1-2-4-14(11)15(12)10-13/h1-6,10H,7-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYVIOZQAFDSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)CCC(=O)O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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